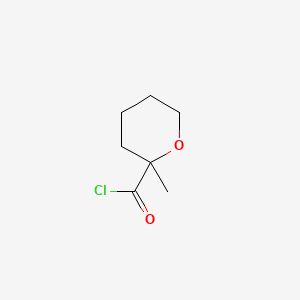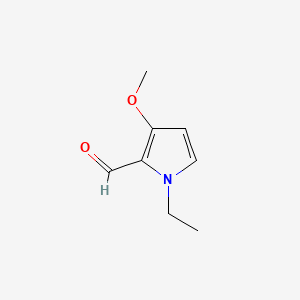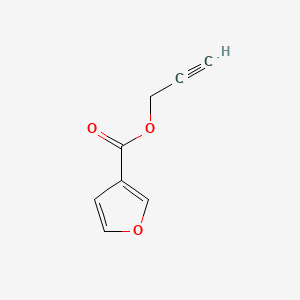
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is a chemically modified derivative of β-cyclodextrin. β-cyclodextrin itself is a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. The modification involves the introduction of ethyl groups at the 2 and 3 positions and tert-butyldimethylsilyl groups at the 6 position of the glucose units. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of β-cyclodextrin are first protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. This step selectively protects the 6-hydroxyl groups.
Ethylation: The protected β-cyclodextrin is then subjected to ethylation using ethyl iodide (EtI) in the presence of a strong base like sodium hydride (NaH). This step introduces ethyl groups at the 2 and 3 positions.
Deprotection: Finally, the tert-butyldimethylsilyl groups are removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin can undergo various chemical reactions, including:
Substitution Reactions: The ethyl and tert-butyldimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the substituents.
Complexation: It can form inclusion complexes with various guest molecules, which is a characteristic property of cyclodextrins.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions. Conditions typically involve the use of a base and an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or acyl derivatives, while complexation reactions result in the formation of inclusion complexes with guest molecules.
Applications De Recherche Scientifique
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has a wide range of scientific research applications:
Chemistry: It is used as a chiral selector in chromatography for the separation of enantiomers. Its ability to form inclusion complexes makes it valuable in host-guest chemistry studies.
Biology: The compound is used to enhance the solubility and stability of hydrophobic drugs, making it useful in drug delivery systems.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with various substances.
Mécanisme D'action
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is exploited in drug delivery systems to improve the bioavailability of hydrophobic drugs. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: This compound has methyl groups at the 2, 3, and 6 positions of the glucose units.
Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin: Similar to the compound but with methyl groups instead of ethyl groups at the 2 and 3 positions.
Heptakis(2,3,6-tri-O-ethyl)-β-cyclodextrin: This compound has ethyl groups at the 2, 3, and 6 positions of the glucose units.
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin is unique due to the specific combination of ethyl and tert-butyldimethylsilyl groups. This modification enhances its ability to form stable inclusion complexes and improves its solubility and stability compared to other cyclodextrin derivatives. Its unique chemical properties make it particularly valuable in applications requiring enhanced solubility and stability of hydrophobic molecules.
Propriétés
Numéro CAS |
183498-07-9 |
|---|---|
Formule moléculaire |
C112H224O35Si7 |
Poids moléculaire |
2327.584 |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3 |
Clé InChI |
YWJVRWNASWFZDF-UHFFFAOYSA-N |
SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Synonymes |
6A,6B,6C,6D,6E,6F,6G-Heptakis-O-[(1,1-dimethylethyl)dimethylsilyl]-2A,2B,2C,2D,2E,2F,2G,3A,3B,3C,3D,3E,3F,3G-tetradeca-O-ethyl-β-cyclodextrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol](/img/structure/B570835.png)


![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)




![[1,1-Biphenyl]-2,3-diol,4-methyl-](/img/structure/B570851.png)

